molecular formula C6H6BrFN2 B2956867 (2-Bromo-5-fluorophenyl)hydrazine CAS No. 776239-07-7

(2-Bromo-5-fluorophenyl)hydrazine

Cat. No. B2956867
CAS RN: 776239-07-7
M. Wt: 205.03
InChI Key: PASVIKSOGNJXIL-UHFFFAOYSA-N
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Description

“(2-Bromo-5-fluorophenyl)hydrazine” is a chemical compound with the molecular formula C6H6BrFN2 . It is a light yellow solid and has a molecular weight of 205.03 . The IUPAC name for this compound is 1-(2-bromo-5-fluorophenyl)hydrazine .


Physical And Chemical Properties Analysis

“(2-Bromo-5-fluorophenyl)hydrazine” is a light yellow solid . It has a molecular weight of 205.03 . The compound is stored at temperatures between 0-5°C .

Scientific Research Applications

Fluorescence Probe Development for Hydrazine Detection

Hydrazine is a highly active and toxic chemical used widely across industries, making its detection crucial for environmental and health safety. Several studies have focused on developing fluorescent probes to detect hydrazine efficiently:

  • A study designed a ratiometric fluorescent probe for N2H4, utilizing dicyanoisophorone as the fluorescent group, showcasing low cytotoxicity, large Stokes shift, and low detection limit, suitable for environmental water systems and fluorescence imaging in cells and zebrafish (Zhu et al., 2019).
  • Another research introduced a highly sensitive fluorescent probe with a large-emission-shift ratiometric response for hydrazine detection, highlighting its application in both environmental samples and biological samples (Wu et al., 2019).

Antibacterial and Antifungal Activities

Hydrazine compounds have been explored for their potential antibacterial and antifungal activities:

  • A series of novel Schiff bases containing a 2,4-disubstituted thiazole ring demonstrated moderate to excellent antibacterial and antifungal activities, suggesting their utility in pharmaceutical applications (Bharti et al., 2010).

Corrosion Inhibition

The application of hydrazine compounds in corrosion inhibition has been studied, showing effective prevention of metal corrosion in acidic environments:

  • Synthesized hydrazine compounds showed significant inhibition performance on N80 steel in hydrochloric acid, indicating their potential as corrosion inhibitors. The adsorption of these inhibitors on the steel surface follows the Langmuir adsorption isotherm, underscoring their application in protecting metal surfaces in industrial settings (Yadav et al., 2015).

Safety and Hazards

“(2-Bromo-5-fluorophenyl)hydrazine” is considered hazardous. The safety information pictograms indicate that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-bromo-5-fluorophenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-5-2-1-4(8)3-6(5)10-9/h1-3,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASVIKSOGNJXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-fluorophenyl)hydrazine

CAS RN

776239-07-7
Record name (2-bromo-5-fluorophenyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of (2-bromo-5-fluoro-phenyl)-hydrazine hydrochloride (41 g, 0.17 mol; prepared from 2-bromo-5-fluoroaniline by the method described in U.S. Pat. No. 3,959,309 (1976) p-23, and p-48) in water (300 mL) and CH2Cl2 (200 mL) was added 1N—NaOH (200 mL) until the solution was basic. The CH2Cl2 layer was separated and the aqueous portion was further extracted with CH2Cl2 (150 mL). The combined organic extracts were dried (MgSO4), filtered, and concentrated to obtain 33 g (0.16 mol) of the title compound as an off-white powder: HPLC: 0.89 min (AP 97% at 220 nm); 1H NMR (CDCl3, 500 MHz) δ ppm 3.62 (2H, s, NH2), 5.75 (1H, s, NH), 6.37 (1H, m, 5-CH), 6.87 (1H, dd, J=11, 3 Hz, 3-CH), 7.31 (1H, dd, J=8.6, 5.8 Hz, 6-CH); 13C NMR (CDCl3, 125.8 Hz) 8 ppm 100.0 (d, J=29 Hz, 3-CH), 101.4 (d, J=2.9 Hz, 1-C), 106.1 (d, J=23 Hz, 5-CH), 133.1 (d, J=9.6 Hz, 6-CH), 149.1 (d, J=10.6 Hz, 2-C), 163.5 (d, J=244 Hz, 4-CF); LC/MS m/z 205/207 (M+H).
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